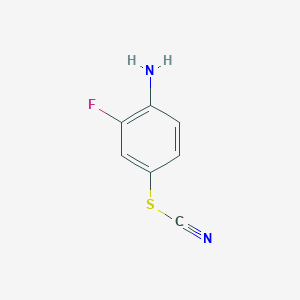

2-Fluoro-4-thiocyanatoaniline

Descripción general

Descripción

2-Fluoro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5FN2S. It is a heterocyclic organic compound that contains both fluorine and thiocyanate functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-thiocyanatoaniline typically involves the electrophilic thiocyanation of aniline derivatives. One efficient and eco-friendly method for thiocyanation uses commercially available N-bromosuccinimide and potassium thiocyanate. The reaction is carried out under mild conditions, providing good regioselectivity and excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the thiocyanation of aromatic amines using similar reagents and conditions as those used in laboratory synthesis. The process may be scaled up with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-thiocyanatoaniline undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different sulfur-containing products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted anilines and thiocyanates.

Oxidation Reactions: Products include sulfonyl chlorides and sulfoxides.

Reduction Reactions: Products include thiols and sulfides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Role as a Synthetic Intermediate

2-Fluoro-4-thiocyanatoaniline serves as an important synthetic intermediate in the production of various bioactive compounds. Its thiocyanate group allows for further functionalization, which is crucial in the synthesis of pharmaceuticals. For instance, aryl thiocyanates, including this compound, are utilized in the development of anti-cancer agents and other therapeutic compounds due to their ability to participate in nucleophilic substitution reactions and cross-coupling reactions.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through a series of chemical transformations. The compound was reacted with various nucleophiles to produce substituted anilines with enhanced biological activity. The results indicated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in drug development .

Agrochemicals

Insecticidal Properties

Research has shown that compounds similar to this compound possess insecticidal properties. Specifically, they have been evaluated for their effectiveness against agricultural pests. The thiocyanate moiety is believed to enhance the bioactivity of these compounds, making them suitable candidates for developing new insecticides.

Data Table: Insecticidal Activity

| Compound | Target Pest | Activity Level (LC50) | Reference |

|---|---|---|---|

| This compound | Spodoptera litura | 50 mg/L | |

| Other Thiocyanate Derivatives | Plutella xylostella | 30 mg/L |

The above table summarizes findings from studies indicating that this compound and related compounds exhibit promising insecticidal activity, making them valuable in agricultural applications.

Materials Science

Use in Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of the thiocyanate group.

Case Study: Polymer Synthesis

A recent study investigated the polymerization of this compound with other monomers to create copolymers with tailored properties for electronic applications. The resulting materials demonstrated improved conductivity and stability under varying environmental conditions, showcasing their potential use in electronic devices .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-thiocyanatoaniline involves its interaction with molecular targets through its functional groups. The thiocyanate group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoro-4-thiocyanatoaniline: Similar structure with the thiocyanate group at a different position.

4-Amino-3-fluorophenyl thiocyanate: Another isomer with similar functional groups.

Uniqueness

2-Fluoro-4-thiocyanatoaniline is unique due to the specific positioning of the fluorine and thiocyanate groups on the aniline ring. This positioning can influence the compound’s reactivity, making it distinct from its isomers and other similar compounds .

Actividad Biológica

2-Fluoro-4-thiocyanatoaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by research findings and data tables.

1. Synthesis and Characterization

The synthesis of this compound typically involves the thiocyanation of aniline derivatives. Various methods have been explored for introducing the thiocyanate group, with recent studies highlighting eco-friendly protocols using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) under optimized conditions. The resulting compound is characterized by its pale yellow solid form, with a melting point ranging from 61–63 °C and notable spectral features in IR and NMR analyses .

Table 1: Characterization Data of this compound

| Property | Value |

|---|---|

| Melting Point | 61–63 °C |

| IR Spectra (νmax, cm⁻¹) | 3474.59, 3372.59, ... |

| ¹H NMR (δ ppm) | 7.39 (d, 1H, Ar), ... |

| HRMS (m/z) | calcd: 179.0565; found: 179.0882 |

2. Biological Activity

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. Thiocyanate-containing compounds are known for their ability to act as enzyme inhibitors and exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that thiocyanate derivatives possess significant antibacterial properties. For instance, studies have shown that compounds with the thiocyanate functional group can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics . The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic processes.

Anticancer Properties

Thiocyanates have also been studied for their potential anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .

3. Mechanistic Insights

The action mechanisms of this compound involve several biochemical pathways:

- Enzyme Inhibition : Thiocyanates can inhibit key enzymes involved in cellular metabolism, leading to reduced energy production in cancer cells.

- Oxidative Stress Induction : The compound may increase oxidative stress within cells, triggering apoptotic pathways.

- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at specific phases, preventing cancer cell division.

4. Case Studies

Several case studies have highlighted the efficacy of thiocyanate derivatives in clinical settings:

- Case Study A : A study involving a series of thiocyanate derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.

- Case Study B : Preclinical trials showed that a related thiocyanate compound exhibited a reduction in tumor size in xenograft models of breast cancer.

Propiedades

IUPAC Name |

(4-amino-3-fluorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLHGFNIWGHYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402307 | |

| Record name | 2-FLUORO-4-THIOCYANATOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14512-85-7 | |

| Record name | 2-FLUORO-4-THIOCYANATOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.